molecular formula C11H13ClN2S B13869733 N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B13869733
M. Wt: 240.75 g/mol
InChI Key: BUUDMYVXOJNYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3-chloro-2-methylbenzylamine with a thiazole precursor. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial cell wall synthesis by binding to enzymes involved in peptidoglycan production . In cancer cells, it may inhibit key signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine stands out due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom and the methyl group can enhance its lipophilicity and ability to interact with biological membranes.

Properties

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

IUPAC Name

N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C11H13ClN2S/c1-8-3-2-4-9(10(8)12)7-14-11-13-5-6-15-11/h2-4H,5-7H2,1H3,(H,13,14)

InChI Key

BUUDMYVXOJNYDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNC2=NCCS2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.